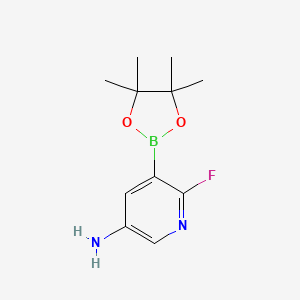

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester

Description

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester (C₁₂H₁₆BFN₂O₂, MW 263.08) is a heterocyclic boronic ester featuring a pyridine scaffold with three key substituents:

- 5-Amino group (-NH₂): Enhances polarity and enables further functionalization (e.g., amide or urea formation) .

- 2-Fluoro group (-F): An electron-withdrawing group (EWG) that influences electronic density and stabilizes the boronic ester .

- 3-Boronic acid pinacol ester (Bpin): A protected boronic acid moiety critical for Suzuki-Miyaura cross-coupling reactions .

This compound is primarily used in pharmaceutical synthesis and materials science due to its balance of reactivity and stability.

Properties

IUPAC Name |

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKSDGSXOKAVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester typically involves the reaction of 5-amino-2-fluoropyridine with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 5-amino-2-fluoropyridine with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Substitution: The amino and fluorine groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: For substitution reactions, including amines and alkoxides.

Major Products

Coupling Products: Formed from Suzuki-Miyaura reactions, typically biaryl or vinyl-aryl compounds.

Oxidized Derivatives: Such as boronic acids or boronate esters.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The amino and fluorine groups on the pyridine ring can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electronic and Steric Influence

- Fluoro vs. Chloro Substituents: The target compound’s 2-fluoro group (vs. 2-chloro in 3-Amino-2-chloropyridine-5-boronic acid pinacol ester ) provides stronger EWG effects, enhancing electrophilicity at the boron center and improving Suzuki coupling efficiency. Chloro’s larger size may introduce steric hindrance, reducing reactivity . Stability: Fluorine’s smaller size and stronger EWG nature may confer better hydrolytic stability compared to chloro analogs .

- Amino vs. Acetamido/Other Groups: The 5-amino group (vs. Acetamido groups, while less reactive, may reduce solubility in polar solvents due to increased hydrophobicity .

Key Comparisons

Solubility Trends

- General Solubility of Boronic Esters : Pinacol esters exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids .

- Impact of Substituents: The amino group in the target compound improves solubility in polar solvents (e.g., acetone) versus non-fluorinated analogs like 5-Fluoropyridine-3-Bpin . Chloro or bromo substituents reduce solubility due to increased hydrophobicity .

Stability Under Oxidative Conditions

- 4-Nitrophenylboronic acid pinacol ester reacts with H₂O₂, showing decreased UV absorption at 290 nm and a new peak at 405 nm . This suggests that electron-deficient boronic esters (like the target compound) may exhibit similar reactivity, enabling applications in probe-based sensing.

Biological Activity

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

IUPAC Name: 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester

Molecular Formula: C11H14BFN2O3

Molecular Weight: 240.05 g/mol

The compound features a boronic acid moiety, which is known for its ability to interact with various biological targets, particularly in the context of enzyme inhibition and drug development.

Synthesis

The synthesis of 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester typically involves the following steps:

- Formation of the Boronic Acid: The initial step involves the reaction of 5-amino-2-fluoropyridine with boron reagents under controlled conditions to form the boronic acid derivative.

- Pinacol Ester Formation: The boronic acid is then reacted with pinacol under acidic conditions to yield the pinacol ester.

Anticancer Activity

Research has demonstrated that boronic acids, including derivatives like 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester, exhibit significant anticancer properties. Studies indicate that these compounds can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells.

- Mechanism of Action: The compound is believed to inhibit specific proteasomes involved in protein degradation pathways, thus preventing cancer cell proliferation. For example, similar compounds have been shown to stop cell cycle progression at the G2/M phase, leading to growth inhibition in various cancer cell lines .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The mechanism often involves the reversible binding to serine residues in β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

- Case Study: Compounds similar to 5-Amino-2-fluoropyridine-3-boronic acid have demonstrated effectiveness against resistant bacterial strains, with inhibitory constants (Ki) in the low micromolar range .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that boronic acid derivatives possess favorable absorption and distribution characteristics. For instance, they often exhibit higher stability and longer half-lives compared to traditional chemotherapeutics like bortezomib . Importantly, toxicity profiles indicate that these compounds can be designed to minimize adverse effects while maintaining efficacy.

Comparative Analysis

A comparison of 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester with other similar compounds reveals unique advantages:

| Compound Name | IC50 (nM) | Mechanism of Action | Notes |

|---|---|---|---|

| Bortezomib | 7.05 | Proteasome inhibition | Traditional proteasome inhibitor |

| 5-Amino-2-fluoropyridine-3-boronic acid | TBD | Proteasome inhibition | Potential for lower toxicity |

| Other Boronic Acid Derivatives | Varies | β-lactamase inhibition | Effective against resistant bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.